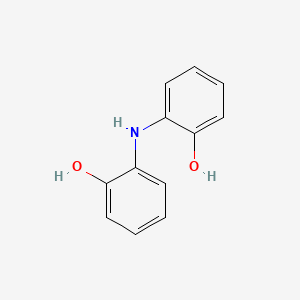
2,2'-Azanediyldiphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Azanediyldiphenol: is an organic compound with the molecular formula C12H11NO2 It is characterized by the presence of two phenol groups connected by an azanediyl (NH) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Azanediyldiphenol typically involves the reaction of 2-nitrophenol with hydrazine hydrate under specific conditions. The reaction proceeds as follows:
Starting Materials: 2-nitrophenol and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in an aqueous medium at a temperature of around 80-90°C.
Procedure: The 2-nitrophenol is dissolved in water, and hydrazine hydrate is added slowly with constant stirring. The mixture is heated to the desired temperature and maintained for several hours until the reaction is complete.
Isolation: The product is isolated by cooling the reaction mixture, filtering the precipitate, and washing it with water. The crude product is then recrystallized from an appropriate solvent to obtain pure 2,2’-Azanediyldiphenol.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Azanediyldiphenol can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for temperature control, reagent addition, and product isolation enhances the efficiency and safety of the process.
化学反応の分析
Types of Reactions
2,2’-Azanediyldiphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro groups can be reduced to amines using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Nitro, sulfo, and halogenated phenols.
科学的研究の応用
2,2’-Azanediyldiphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,2’-Azanediyldiphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: The phenol groups can participate in redox reactions, affecting cellular oxidative stress and signaling pathways. The azanediyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
類似化合物との比較
2,2’-Azanediyldiphenol can be compared with other similar compounds, such as:
2,2’-Dihydroxybiphenyl: Lacks the azanediyl group, resulting in different chemical properties and reactivity.
2,2’-Diaminobiphenyl: Contains amino groups instead of phenol groups, leading to different biological activities and applications.
2,2’-Dihydroxyazobenzene:
The uniqueness of 2,2’-Azanediyldiphenol lies in its combination of phenol and azanediyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
2391-71-1 |
|---|---|
分子式 |
C12H11NO2 |
分子量 |
201.22 g/mol |
IUPAC名 |
2-(2-hydroxyanilino)phenol |
InChI |
InChI=1S/C12H11NO2/c14-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1-8,13-15H |
InChIキー |
CEBHOSWXDMDTSJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC2=CC=CC=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B13014564.png)


![3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole](/img/structure/B13014577.png)

![tert-Butyltrans-3a-fluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13014588.png)
![2-(Aminomethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13014593.png)

![2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-amine](/img/structure/B13014615.png)

![9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13014622.png)

![1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13014626.png)
![5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13014632.png)
